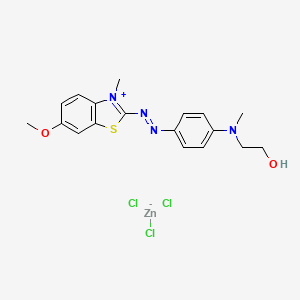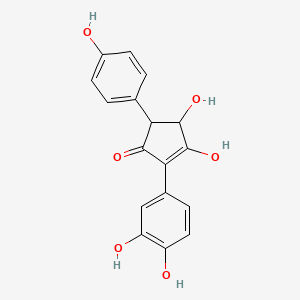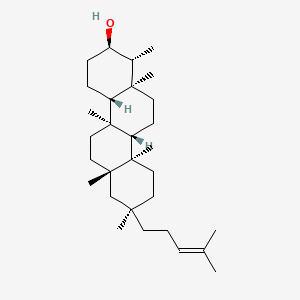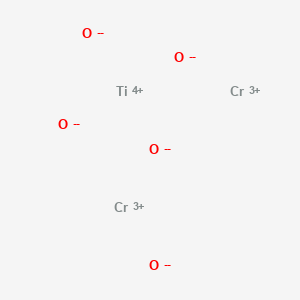
Iridium-193
Overview
Description
Iridium-193 is a stable isotope of Iridium . It has a mass number of 193, which is the number of nucleons (protons and neutrons combined). It has an atomic number of 77, indicating the number of protons, and 116 neutrons . The isotopic mass of Iridium-193 is 192.96292 u . It was discovered in 1935 .
Molecular Structure Analysis
The structure of an unnatural P450 analogue using X-ray diffraction has been reported . The kinetic analysis of its reaction, catalyst activation during an induction period, and the origins of the stereoselectivity for the cyclopropanation of a terpene catalysed by the iridium-containing P450 variant (Ir (Me)–CYP119) have been studied .Chemical Reactions Analysis
Iridium-193 has been used in various chemical reactions. For instance, it has been used in the oxygen evolution reaction (OER) as a catalyst . Another study reported the cross section of the 193 Ir (n, 2n) 192 Ir reaction determined by means of the activation technique .Physical And Chemical Properties Analysis
Iridium-193 has a nuclear binding energy of 1532.06331775 MeV per nucleus . It has a spin and parity (nuclear angular momentum) of 3/2+ . The magnetic dipole moment of Iridium-193 is + 0.1637 (6) μN . The charge radius of Iridium-193 is 5.4032 (1061) femtometer fm .Scientific Research Applications
Photonuclear Reactions : Natural iridium, consisting of isotopes including Ir-193, has been studied for its behavior under photonuclear reactions. These studies involve irradiating iridium with photons and analyzing the distribution of photon, electron, and neutron fluxes in iridium targets. Such research is crucial for understanding the nuclear properties and reactions of iridium isotopes (Korkmaz, Yiğit, & Agar, 2017).
Isotopic Structure Analysis : The isotopic structure of iridium, including the existence of Ir-193, has been a subject of research for many years. This includes studies on the hyperfine structure of iridium's arc spectrum and mass-spectrograph analysis, providing fundamental knowledge about its isotopes (Dempster, 1935; Sibaiya, 1939).
Nuclear Reaction Evaluation : Research on neutron-induced cross sections on several iridium isotopes, including Ir-193, has helped improve our understanding of nuclear structure and pre-equilibrium modeling. This is significant for applications in nuclear physics and reactor technology (Cowell, Talou, Kawano, & Chadwick, 2007).
Iridium Production Feasibility : Studies have been conducted on the feasibility of producing important radioactive isotopes, like iridium-192, from natural iridium (which contains Ir-191 and Ir-193). This research is crucial for applications in industrial radiography and other areas (Abou-Zaid & Nasr, 2004).
Oxygen Evolution Reaction Catalysts : Iridium, including Ir-193, is significant in catalysts for the oxygen evolution reaction in water electrolyzers. Studies explore how the electrocatalytic performance of iridium can be fine-tuned, which is important for applications in renewable energy storage and conversion (Geiger et al., 2016).
Medical Imaging : Iridium-193 has potential applications in medical imaging, like angiocardiography, especially due to its suitable properties for tracing and imaging in medical diagnostics (Treves & Kulprathipanja, 1976).
Nuclear Analytical Technologies : Nuclear analytical techniques involving iridium, such as for determining its concentration in various environments, have been explored. This is crucial for understanding iridium's role in natural processes and its distribution in the environment (Xueying, 2001).
Mechanism of Action
Iridium-193 complexes have been studied for their anticancer properties. They act via targeting apoptotic cell death in cancer cells . Another study revealed that the main mechanism of action of OncoIr3, an iridium-based agent, is related to oncosis, a relatively less explored cell death mode compared to apoptosis .
Future Directions
The combination of experimental 193 Ir NFS and quantum chemical DFT methods may represent an important technique for future characterisation of the magnetic and electronic properties of iridium containing molecular systems . The high brilliance of modern synchrotron radiation sources facilitates experiments with high-energy x-rays across a range of disciplines, including the study of the electronic and magnetic correlations using elastic and inelastic scattering techniques .
properties
IUPAC Name |
iridium-193 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZUEZYRPOHIO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[193Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930535 | |
| Record name | (~193~Ir)Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96292 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium, isotope of mass 193 | |
CAS RN |
13967-67-4 | |
| Record name | Iridium, isotope of mass 193 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~193~Ir)Iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Iridium-193 can be utilized as a burnable absorber in nuclear reactors. [] This means it can effectively absorb neutrons, helping to control and moderate the nuclear chain reaction. Specifically, natural iridium or enriched Iridium-193 can be incorporated into various reactor components like cover plates, water tubes, and fuel channels to achieve desired neutron absorption effects. []
A: While the provided research doesn't directly elaborate on Iridium-193's role in radioisotope production, it does mention that a reactor at Vinca, Yugoslavia, with a capacity for producing various radioisotopes like sulfur-35 and iodine-131, was planned. [] This reactor utilizes 43 vertical radiation channels with varying diameters, suggesting the possibility of using Iridium-193 for specific isotope production within these channels, although further confirmation is needed.
ANone: Mössbauer spectroscopy using the 73 keV gamma-transition of Iridium-193 has been instrumental in characterizing the structural and electronic properties of various iridium compounds. Studies have used this technique to analyze:
- Chloro(carbonyl)bis(triphenylphosphine)(buckminsterfullerene)iridium: This study compared the Mössbauer spectra of the compound with and without buckminsterfullerene (C60) to understand the impact of C60 addition on the iridium center. []
- Iron-iridium catalysts: Researchers have employed both Iron-57 and Iridium-193 Mössbauer spectroscopy to study the chemical state and interactions of iron and iridium in supported catalyst systems. [, , ] This helps in understanding the catalytic behavior and properties of these bimetallic systems.
A: Producing Platinum-195m, a promising radionuclide for targeted Auger electron therapy, through double-neutron capture on Iridium-193 presents several challenges. [] The process involves a two-step activation: 193Ir(n,γ)194Ir(n,γ)195mIr(β-)195mPt. Researchers have identified significant limitations related to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



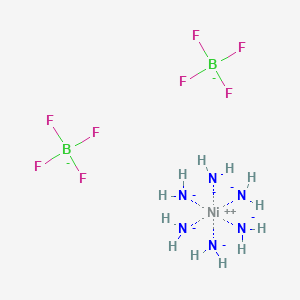
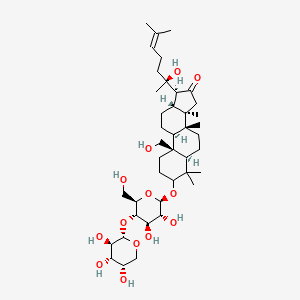
![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/no-structure.png)
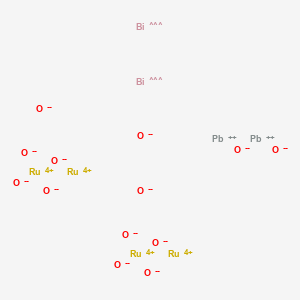
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
